7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine
Overview
Description
7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary targets of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . This compound has potent activities against FGFR1, 2, and 3 .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby disrupting the signaling pathway .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs disrupts these pathways and their downstream effects .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine are not well-documented. Pyrrolopyridine derivatives have been shown to exhibit inhibitory effects against FMS kinase, making them promising candidates for anticancer and antiarthritic drug development .
Cellular Effects
The specific cellular effects of this compound are currently unknown. Related compounds have demonstrated significant inhibitory activity against cell proliferation and induced apoptosis in breast cancer 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Related pyrrolopyridine derivatives have been found to inhibit FGFR signaling pathway, which plays an essential role in various types of tumors .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Related pyrrolopyridine derivatives have been shown to stimulate the incorporation of glucose into lipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which employs a palladium catalyst and boronic acids or organotrifluoroborates as coupling partners . This method is highly efficient and can be performed under microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolo-pyridine core can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Boronic Acids and Organotrifluoroborates: Common coupling partners in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-C]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Scientific Research Applications
7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is used to study the inhibition of specific enzymes and signaling pathways involved in disease processes.
Chemical Biology: It is employed as a probe to investigate the biological functions of various proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1H-pyrrolo[2,3-C]pyridine: Lacks the fluorine substituent and may exhibit different biological activities.
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Another structural isomer with distinct chemical properties and applications.
Uniqueness
7-Chloro-4-fluoro-1H-pyrrolo[2,3-C]pyridine is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
7-chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-7-6-4(1-2-10-6)5(9)3-11-7/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTSNWJDFWULAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625939 | |
Record name | 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357263-69-5 | |
Record name | 7-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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